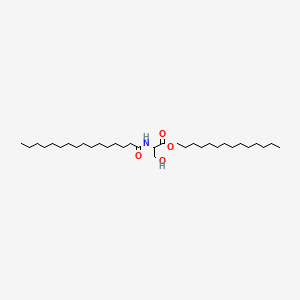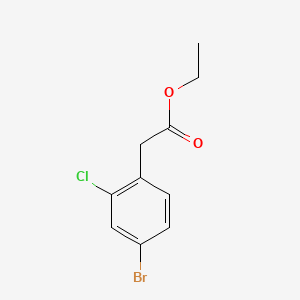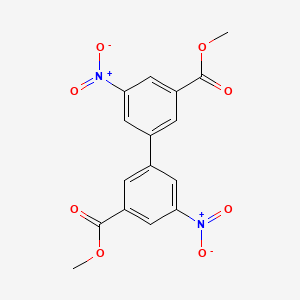
3,3'-Dinitro-5,5'-dimethoxycarbonyl-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl is an organic compound with the molecular formula C16H12N2O8 It is characterized by the presence of two nitro groups and two methoxycarbonyl groups attached to a biphenyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl typically involves the nitration of 5,5’-dimethoxycarbonyl-biphenyl. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Hydrolysis: The methoxycarbonyl groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 3,3’-Diamino-5,5’-dimethoxycarbonyl-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Hydrolysis: 3,3’-Dinitro-5,5’-dicarboxylic acid biphenyl.
Aplicaciones Científicas De Investigación
3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methoxycarbonyl groups may also play a role in the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dinitro-4,4’-dimethoxycarbonyl-biphenyl
- 3,3’-Dinitro-5,5’-diacetyl-biphenyl
- 3,3’-Dinitro-5,5’-dibromo-biphenyl
Uniqueness
3,3’-Dinitro-5,5’-dimethoxycarbonyl-biphenyl is unique due to the specific positioning of its nitro and methoxycarbonyl groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
methyl 3-(3-methoxycarbonyl-5-nitrophenyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c1-25-15(19)11-3-9(5-13(7-11)17(21)22)10-4-12(16(20)26-2)8-14(6-10)18(23)24/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNYRXBURZLBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
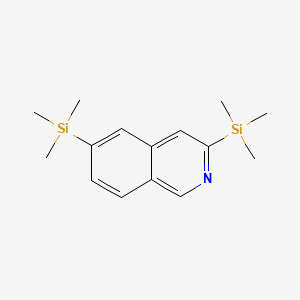
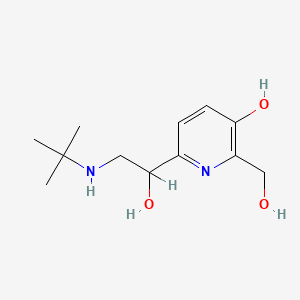

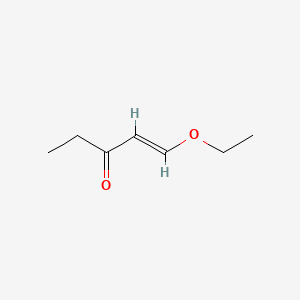
![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)
![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)
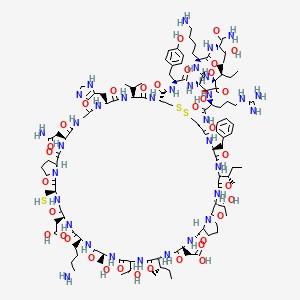
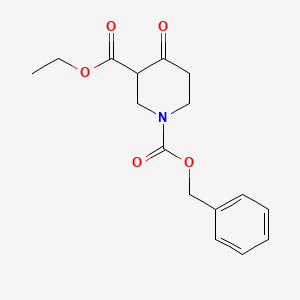
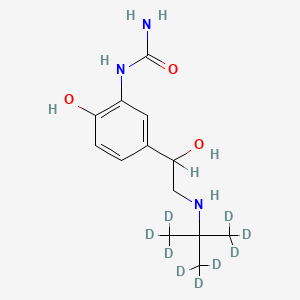
![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)

